molecular formula C17H20N2O3 B2473847 ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 1164526-34-4

ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No. B2473847
CAS RN: 1164526-34-4
M. Wt: 300.358
InChI Key: WKXLKYCKUWMZRX-CMDGGOBGSA-N
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Description

Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a pyridazine derivative and has shown promising results in scientific research.

Scientific Research Applications

Marine Fungal Compounds and Derivatives The research on marine fungi, such as Penicillium sp., has led to the discovery of various compounds, including those structurally related to the ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate. These findings contribute to understanding the diversity of marine natural products and their potential applications (Wu et al., 2010).

Crystal Structure and Synthesis Studies Extensive research has been conducted on the synthesis and crystal structure analysis of pyridazinone derivatives, including this compound. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Kalai et al., 2021).

Chemical Synthesis Techniques In the realm of chemical synthesis, there's an exploration of methods to produce various compounds, including γ-oxo-acrylates, using ethyl 2,4-dioxoalkanoates. Such research advances the understanding of synthetic pathways and their implications in broader chemical applications (Manfredini, 1988).

Pyridazine Derivatives Synthesis Investigations into the synthesis of pyridazinone derivatives, including reactions and transformations, are integral to comprehending the chemistry and potential applications of these compounds in various fields (Heinisch, 1973).

Dynamic Studies of Molecular Structures Dynamic NMR studies of compounds similar to this compound have been conducted to understand the molecular structure, such as atropisomerism, which is significant in various chemical and pharmaceutical applications (Yavari et al., 2005).

properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-22-17(21)12-19-16(20)11-10-15(18-19)9-8-14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLKYCKUWMZRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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